REACTION_CXSMILES
|
[Na].[SH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N+:4]=1[O-:9].S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+].S([O-])([O-])(=O)=O.[Zn+2:24].[CH:25]1[CH:31]=[CH:30][N:29]([O-:32])[C:27](=[S:28])[CH:26]=1.[Na+]>>[CH:7]1[CH:6]=[CH:5][N:4]([O-:9])[C:3](=[S:2])[CH:8]=1.[CH:25]1[CH:31]=[CH:30][N:29]([O-:32])[C:27](=[S:28])[CH:26]=1.[Zn+2:24] |f:2.3.4,5.6,7.8,9.10.11,^1:0|
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
SC1=[N+](C=CC=C1)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
zinc sulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Zn+2]
|
Name
|
sodium pyrithione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=S)N(C=C1)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
61.5 (± 3.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
ADDITION
|
Details
|
to mix the reactants as they
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=S)N(C=C1)[O-].C1=CC(=S)N(C=C1)[O-].[Zn+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |